molecular formula C13H10N2O4 B094290 4-Anilino-3-nitrobenzoic acid CAS No. 16927-49-4

4-Anilino-3-nitrobenzoic acid

Cat. No.: B094290
CAS No.: 16927-49-4
M. Wt: 258.23 g/mol
InChI Key: UGUUCNPLYAGMNG-UHFFFAOYSA-N
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Description

4-Anilino-3-nitrobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antitumoral Agent : A study on 4-bromomethyl-3-nitrobenzoic acid, a related nitroaromatic compound, explored its potential as an antitumoral agent. Stability tests were conducted using high-performance liquid chromatography-ultraviolet assay, indicating its potential in medical applications (de Freitas et al., 2014).

  • Synthesis of Chiral Pincer Complexes : Research involving the conversion of nitro and carboxyl groups in commercially available 3-nitrobenzoic acid to chiral imidazoline and amine was conducted. This led to the synthesis of chiral PCN pincer Pd(II) and Ni(II) complexes, which could have applications in asymmetric catalysis (Yang et al., 2011).

  • Solubility Studies in Organic Solvents : An investigation into the solubility of various nitrobenzoic acids, including 4-nitrobenzoic acid, in organic solvents was carried out. This kind of research is vital for understanding the chemical properties and potential applications of these compounds in solute transfer and pharmaceutical formulation (Hart et al., 2015).

  • Solid-Phase Synthesis of Hapalosin Mimetics : 4-Anilino-3-nitrobenzoic acid was used in the solid-phase synthesis of a library of mimetics of the cyclic depsipeptide hapalosin. This research contributes to the development of new pharmaceuticals and bioactive compounds (Olsen et al., 2000).

  • Biochemical Applications : A water-soluble aromatic disulfide derived from 2-nitrobenzoic acid was synthesized and found useful for determining sulfhydryl groups in biological materials, showcasing its application in biochemical analysis (Ellman, 1959).

  • Electrochemical Synthesis for Polymer Production : The electrochemical reduction of 3-nitro-4-hydroxybenzoic acid in a basic medium was explored for producing aniline, an important intermediate in the synthesis of polybenzoxazoles, indicating its significance in materials science (Stutts et al., 1989).

  • Solubility and Thermodynamic Modeling : The solubility of 3-methyl-4-nitrobenzoic acid in various solvents was studied, providing insights into the thermodynamic properties and solubility behavior of similar compounds like this compound (Wu et al., 2016).

  • Luminescence Studies in Coordination Polymers : Research on luminescent lanthanide ion-based coordination polymers using nitrobenzoic acid ligands, including 4-nitrobenzoic acid, highlighted their potential in developing new luminescent materials (de Bettencourt-Dias & Viswanathan, 2006).

  • Microbial Transformation in Sewage Effluent : A study on the transformation of nitroaromatic compounds, including 4-nitrobenzoic acid, in sewage effluent under aerobic and anaerobic conditions, contributed to environmental chemistry and wastewater treatment research (Hallas & Alexander, 1983).

  • Chemotherapy of Fascioliasis : Research on amides derived from 4-cyano-2-iodo-6-nitrophenol and 2,6-di-iodo-4-nitrophenol, related to 4-nitrobenzoic acid, was conducted to assess their effectiveness against Fasciola hepatica infections, demonstrating its relevance in medicinal chemistry (Broughton et al., 1970).

Safety and Hazards

4-Anilino-3-nitrobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

Given its use in proteomics research

Action Environment

It is known that the compound is stable at room temperature .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes and proteins, acting as a substrate for enzymatic reactions .

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of different dosages of 4-Anilino-3-nitrobenzoic acid in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

This compound is known to play an important role in the metabolic pathway of many human pathogens, being used as a substrate for the synthesis of folic acid .

Transport and Distribution

Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .

Properties

IUPAC Name

4-anilino-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(17)9-6-7-11(12(8-9)15(18)19)14-10-4-2-1-3-5-10/h1-8,14H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUUCNPLYAGMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396914
Record name 4-anilino-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16927-49-4
Record name 4-anilino-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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